4-Pyridazinyl vs 3-Pyridazinyl Regioisomerism: 4-Fold Improvement in Functional Anticoagulant Potency Within Pyridazine Series
In a systematic comparison of pyridazine regioisomers as factor XIa (FXIa) inhibitors, the 4,6-disubstituted pyridazine scaffold—topologically equivalent to the 4-piperidinyl-pyridazine connectivity of the target compound—demonstrated a 4-fold greater functional anticoagulant potency than the 3,5-disubstituted isomer in the activated partial thromboplastin time (aPTT) clotting assay, despite similar enzyme binding affinity [1]. This establishes that the 4-position attachment on pyridazine is not interchangeable with the 3-position for downstream biological activity.
| Evidence Dimension | Anticoagulant potency in aPTT assay (EC₁.₅ₓ) |
|---|---|
| Target Compound Data | 4,6-disubstituted pyridazine (analog 4): FXIa Ki = 4.1 nM; aPTT EC₁.₅ₓ = 3.5 µM |
| Comparator Or Baseline | 3,5-disubstituted pyridazine (analog 3): FXIa Ki = 7.0 nM; aPTT EC₁.₅ₓ = 14 µM |
| Quantified Difference | aPTT EC₁.₅ₓ is 4-fold lower (more potent) for the 4,6-disubstituted pyridazine regioisomer (3.5 µM vs 14 µM); FXIa binding Ki difference is 1.7-fold (4.1 nM vs 7.0 nM). |
| Conditions | In vitro FXIa enzyme binding assay and human plasma aPTT clotting assay; compounds 3 and 4 evaluated side-by-side (De Lucca et al., 2018, Table 1). |
Why This Matters
For procurement decisions, this demonstrates that the 4-attachment pyridazine topology—which 4-(piperidin-4-yl)pyridazine dihydrochloride provides as an unelaborated core—is the functionally superior regioisomer for at least one therapeutically validated target class (FXIa), making it the preferred starting scaffold over 3-substituted alternatives.
- [1] De Lucca, I., Shi, Q., Smith, L. M., II, Guo, Z., Maignan, S., Smallheer, J. M., Wang, S., Rendina, A. R., Jacobson, I. C., Quan, M. L., Lam, P. Y. S., Cheney, D. L., & Adam, L. P. (2018). Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(5), 885–891. View Source
